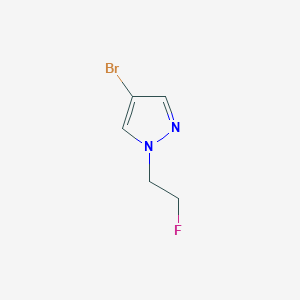

4-bromo-1-(2-fluoroethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGMZNXSPQISEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyrazoles

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the discovery and history of fluorinated pyrazoles, a class of heterocyclic compounds that has risen to prominence in both medicinal chemistry and agrochemicals. We will traverse the historical landscape of their synthesis, from early classical methods to the sophisticated and highly regioselective strategies employed today. This guide will dissect key synthetic methodologies, elucidating the mechanistic underpinnings that govern their success. Furthermore, we will examine the profound impact of fluorination on the biological activity of pyrazoles, with a particular focus on structure-activity relationships (SAR) in key therapeutic and agricultural applications. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this critical area of chemical science.

Introduction: The Pyrazole Core and the Fluorine Advantage

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to interact with a wide range of biological targets. The story of pyrazole synthesis dates back to 1895, with Ludwig Knorr's pioneering work.[2] However, it was the advent of organofluorine chemistry, particularly in the latter half of the 20th century, that truly unlocked the vast potential of the pyrazole core.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[3] In 1970, only 2% of pharmaceuticals on the US market contained fluorine; by 2013, this number had surged to over 25%.[3] This "fluorine advantage" stems from several key factors:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of drug candidates.

-

Increased Lipophilicity: Fluorine can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes.

-

Modulation of pKa: The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state and its interaction with biological targets.[3]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to more potent and selective binding to its target.

-

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle modifications of a molecule's properties without drastically altering its overall shape.[3]

The convergence of the versatile pyrazole scaffold with the transformative properties of fluorine has given rise to a plethora of highly successful commercial products, from blockbuster anti-inflammatory drugs to potent fungicides.[4] This guide will illuminate the path of their discovery and the evolution of their synthesis.

Historical Perspective: The Dawn of Fluorinated Pyrazoles

While the pyrazole ring was known for nearly a century, the era of fluorinated pyrazoles began in earnest in the post-war period, coinciding with the broader explosion in organofluorine chemistry. Early explorations were often extensions of classical pyrazole syntheses, utilizing newly available fluorinated building blocks. A significant milestone was the development of methods to synthesize trifluoromethyl-substituted pyrazoles, a motif that would later prove crucial for a number of blockbuster drugs. For instance, a 1990 publication by Lee et al. described a method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a key intermediate for herbicides.[5] The early 1990s witnessed a surge in interest and publications on fluorinated pyrazoles, driven by their remarkable potential in medicinal and agricultural applications.[1][4][6] This period laid the groundwork for the development of more sophisticated and regioselective synthetic strategies.

The Synthetic Arsenal: Crafting the Fluorinated Pyrazole Core

The synthesis of fluorinated pyrazoles has evolved from classical condensation reactions to highly efficient and selective modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Classical Approach: Condensation of Fluorinated 1,3-Dicarbonyl Compounds

One of the most fundamental and enduring methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] To synthesize fluorinated pyrazoles, this method is adapted by using fluorinated 1,3-dicarbonyls as starting materials. A prime example of this strategy is the synthesis of the blockbuster anti-inflammatory drug, Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is based on the classical condensation approach.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

(4-Sulfamoylphenyl)hydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in ethanol, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.

Self-Validation:

-

The identity and purity of the product can be confirmed by melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.

-

The expected ¹⁹F NMR spectrum will show a singlet corresponding to the CF₃ group.

While this method is robust and widely used, a key challenge is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can potentially yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.

The Power of Cycloaddition: [3+2] Annulation Strategies

[3+2] Cycloaddition reactions have emerged as a powerful and versatile tool for the synthesis of a wide variety of heterocyclic compounds, including fluorinated pyrazoles.[8] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

One of the most effective [3+2] cycloaddition strategies for synthesizing trifluoromethyl-pyrazoles involves the use of in situ generated trifluoroacetonitrile imines as the 1,3-dipole.[3] These reactive intermediates can be readily prepared from the corresponding hydrazonoyl bromides and react with a variety of alkynes to produce highly substituted pyrazoles in a regioselective manner.

Experimental Protocol: [3+2] Cycloaddition of a Fluorinated Nitrile Imine with an Alkyne

Materials:

-

N-Aryl-2,2,2-trifluoroacetohydrazonoyl bromide

-

Alkyne (e.g., phenylacetylene)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide (1.0 eq) and the alkyne (1.2 eq) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to generate the nitrile imine in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 3-trifluoromethyl-pyrazole.

Self-Validation:

-

The regioselectivity of the cycloaddition can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

-

The successful formation of the pyrazole ring can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra.

Caption: General workflow for the synthesis of fluorinated pyrazoles via [3+2] cycloaddition.

Modern Innovations: Leveraging Fluorinated Building Blocks and Multicomponent Reactions

The development of novel fluorinated building blocks has further expanded the synthetic chemist's toolbox for accessing fluorinated pyrazoles. For example, the use of trifluorodiazoethane (CF₃CHN₂) allows for the direct introduction of a trifluoromethyl group during the pyrazole ring formation.[9]

More recently, one-pot, multicomponent reactions (MCRs) have gained significant attention due to their efficiency and atom economy.[10] These reactions allow for the construction of complex molecules, such as highly substituted fluorinated pyrazoles, in a single synthetic operation, avoiding the need for isolation of intermediates.

Structure-Activity Relationships: The Impact of Fluorine on Biological Activity

The position and nature of fluorine substitution on the pyrazole ring can have a profound impact on a molecule's biological activity. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents and agrochemicals.

Fluorinated Pyrazoles in Medicine: The Case of COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, represents a landmark achievement in the field of anti-inflammatory therapy. The trifluoromethyl group at the 3-position of the pyrazole ring is a key determinant of Celecoxib's high potency and selectivity for COX-2 over COX-1.[11]

Caption: Simplified signaling pathway illustrating the selective inhibition of COX-2 by Celecoxib.

SAR studies have revealed that the sulfonamide moiety on the N-phenyl ring is also critical for COX-2 selectivity. This group is able to interact with a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature that is absent in COX-1.

Table 1: SAR of Celecoxib Analogues as COX-2 Inhibitors

| Compound | R Group (at 4-position of N-phenyl) | COX-2 IC₅₀ (nM) |

| Celecoxib | SO₂NH₂ | 40[11] |

| Analogue 1 | COOH | >1000 |

| Analogue 2 | H | 500 |

Data is illustrative and intended to demonstrate the importance of the sulfonamide group for activity.

Fluorinated Pyrazoles in Agrochemicals: A New Generation of Fungicides

Fluorinated pyrazoles have also made a significant impact in the field of agriculture, particularly as fungicides. The introduction of fluorine can enhance the compound's efficacy, broaden its spectrum of activity, and improve its environmental profile. For example, several commercial fungicides feature a difluoromethyl-pyrazole core. The fluorine atoms in these molecules are thought to play a key role in their binding to the target enzyme, succinate dehydrogenase (SDH), in fungi.

Table 2: Antifungal Activity of Fluorinated Pyrazole Aldehydes

| Compound | Antifungal Activity against S. sclerotiorum (% inhibition) | Antifungal Activity against F. culmorum (% inhibition) |

| H7 | 42.23[2] | 29.47[2] |

| H9 | 43.07[2] | 46.75[2] |

Data from a study on the antifungal activities of fluorinated pyrazole aldehydes.[2]

Quantitative Structure-Activity Relationship (QSAR) studies are increasingly being used to guide the design of new agrochemicals.[2][12] These computational models can help to predict the biological activity of new compounds based on their molecular structure, accelerating the discovery process.

Future Perspectives

The journey of fluorinated pyrazoles is far from over. The continuous development of novel and more efficient synthetic methodologies, including asymmetric synthesis, will undoubtedly lead to the discovery of new and more complex fluorinated pyrazole derivatives. The exploration of new biological targets for this privileged scaffold will continue to drive innovation in both medicine and agriculture. Furthermore, the application of computational tools, such as QSAR and molecular docking, will play an increasingly important role in the rational design of the next generation of fluorinated pyrazole-based drugs and agrochemicals. The rich history and dynamic present of fluorinated pyrazoles suggest a future filled with exciting discoveries and impactful applications.

References

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. ResearchGate. [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. SynOpen. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PubMed Central. [Link]

-

Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... ResearchGate. [Link]

-

New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

IC 50 values and selectivity index of pyrazolines 1-5. ResearchGate. [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. [Link]

-

Synthesis and herbicidal activity of new pyrazole ketone derivatives | Request PDF. ResearchGate. [Link]

-

Synthesis of 3‐trifluoromethylpyrazoles by a multicomponent process.. ResearchGate. [Link]

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

-

(3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study. MDPI. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.. ResearchGate. [Link]

-

Preparation of 5-fluoropyrazoles from pyrazoles and NFSI | Request PDF. ResearchGate. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed Central. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Publishing. [Link]

-

Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. MDPI. [Link]

-

Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. sioc-journal.cn. [Link]

-

[3 + 2] Cycloadditions of Azomethine Imines. Organic Reactions. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Heimgartner's work on [3+2]‐cycloaddition of fluorinated nitrile oxide.... ResearchGate. [Link]

-

Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast. PubMed. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central. [Link]

-

Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Human verification [recaptcha.cloud]

The Strategic Role of Bromine in the Function of Pyrazole Derivatives: A Guide to Synthesis, Activity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Strategic functionalization of this heterocyclic core is paramount to modulating its physicochemical properties and biological function. Among the various synthetic modifications, the introduction of a bromine atom—bromination—has emerged as a highly effective strategy for enhancing therapeutic activity, optimizing metabolic profiles, and creating versatile intermediates for further chemical exploration.[4][5] This technical guide provides an in-depth analysis of the multifaceted role of bromine in pyrazole derivatives. We will explore its impact on molecular properties, detail synthetic methodologies, dissect structure-activity relationships, and provide actionable experimental protocols for the practicing scientist.

The Pyrazole Scaffold and the Rationale for Bromination

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] Their derivatives exhibit an exceptionally broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[6][7][8] The market success of pyrazole-containing drugs like Celecoxib and Sildenafil underscores the therapeutic potential of this chemical class.[3]

The functionalization of this scaffold is a key activity in drug discovery. Halogenation, and specifically bromination, is a powerful tool in this process. The introduction of bromine is not merely an act of adding molecular weight; it is a strategic decision with predictable and exploitable consequences.[4]

The advantages of incorporating bromine into a molecular structure include:

-

Increased Therapeutic Activity: Bromine can enhance binding affinity to biological targets through various mechanisms.[4][5]

-

Favorable Metabolic Effects: The presence of bromine can influence the drug's metabolism, often increasing its duration of action.[4][5]

-

Versatile Synthetic Handle: A bromine atom serves as an excellent leaving group, facilitating a wide range of cross-coupling reactions for building molecular complexity.[9][10]

However, it is also important to consider potential drawbacks, such as increased toxicity or bioaccumulation, which must be evaluated during the drug development process.[4]

Impact of Bromine on Physicochemical and Pharmacological Properties

The introduction of a bromine atom onto the pyrazole ring instigates significant changes in the molecule's fundamental properties, which in turn dictate its biological behavior.

Lipophilicity and Membrane Permeability

Bromine is a lipophilic atom. Its addition generally increases the overall lipophilicity of the pyrazole derivative. This can have profound effects on a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For instance, enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or the cell walls of bacteria. This is particularly relevant in designing neuroprotective agents or novel antibiotics.[11] For example, studies on benzimidazole-quinoline hybrids have shown that bromine substitution enhances activity against Gram-negative bacteria, a behavior correlated with variations in lipophilicity that favor penetration of the complex bacterial cell envelope.[11]

Metabolic Stability

Metabolic degradation, often by cytochrome P450 enzymes in the liver, is a primary route of drug clearance. Aromatic rings are susceptible to oxidative metabolism. Placing a bromine atom at a metabolically vulnerable position on the pyrazole or an associated aryl ring can block this process, thereby increasing the metabolic stability and half-life of the drug.[4] This leads to a longer duration of action and potentially allows for less frequent dosing.

Halogen Bonding: A Key to Enhanced Potency

Beyond simple steric and electronic effects, bromine participates in a highly specific and directional non-covalent interaction known as halogen bonding.[5] A region of positive electrostatic potential, termed a "sigma-hole," exists on the outermost portion of the bromine atom, opposite the C-Br covalent bond.[4] This positive region can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein active sites.

This interaction is highly directional and can significantly enhance the binding affinity and specificity of a pyrazole derivative for its target protein, leading to increased potency.[5] The ability of brominated pyrazoles to act as both hydrogen bond acceptors (via the pyrazole nitrogens) and halogen bond donors makes them particularly adept at forming strong, specific interactions within a binding pocket.[12]

Synthetic Pathways to Brominated Pyrazoles

The synthesis of brominated pyrazoles can be approached in two primary ways: direct bromination of a pre-formed pyrazole ring or the use of brominated building blocks in the initial ring-forming reaction. The choice of strategy depends on the desired substitution pattern and the presence of other functional groups.

Direct Electrophilic Bromination

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

-

Bromination at the C4-Position: The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. Reaction of a pyrazole with reagents like aqueous bromine (Br₂(aq)) or N-Bromosuccinimide (NBS) typically yields the 4-bromopyrazole derivative with high regioselectivity.[13] This is often the first and most crucial step in many synthetic sequences.[13]

-

Bromination at C3/C5-Positions: Direct bromination at the C3 or C5 positions is more challenging and usually requires that the C4 position is already substituted or blocked.[13] Harsher reaction conditions, such as higher temperatures or stronger brominating agents like hypobromous acid (HOBr), may be necessary to achieve di- or tri-bromination.[13]

Brominated Pyrazoles as Synthetic Intermediates

Perhaps the most significant role of bromine in this context is its function as a versatile synthetic handle. Bromopyrazoles, particularly 4-bromo-1H-pyrazole and 3,5-dibromo-1H-pyrazole, are invaluable building blocks in organic synthesis.[9][10] The bromine atoms are excellent leaving groups, making them ideal substrates for a variety of palladium-catalyzed cross-coupling reactions.[9]

Common cross-coupling reactions utilizing bromopyrazoles include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching aryl or heteroaryl groups.[9][14][15]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[9]

-

Stille Coupling: Reaction with organostannanes.[9]

These reactions allow chemists to precisely and efficiently introduce a vast array of functional groups, enabling the construction of large and diverse libraries of pyrazole derivatives for drug discovery screening.[10]

Structure-Activity Relationship (SAR) Case Studies

The strategic placement of bromine atoms has been shown to critically influence the biological activity of pyrazole derivatives across various therapeutic areas.

| Compound Class | Bromine Position/Context | Observed Effect on Function | Potential Mechanism | Reference(s) |

| Antimicrobial Agents | On a C3-substituted benzene ring | Enhanced antibacterial and antifungal activity. | Increased lipophilicity aiding cell wall penetration; specific halogen bonding with target enzymes. | [16] |

| Neuroprotective Agents | para-bromo on an aldehyde aromatic ring substituent | Higher neuroprotective activity compared to electron-donating groups. | Electron-withdrawing nature modulates the electronic properties of the pharmacophore, enhancing target interaction. | [1] |

| Antinociceptive (Pain) Agents | Benzofuran pyrazole with bromo and nitro groups | Significantly higher inhibition of pain response (60%) compared to non-halogenated analogs. | The strong electron-withdrawing properties of bromine and nitro groups enhance the molecule's interaction with its target. | [1] |

| Cannabinoid Receptor Antagonists | para-iodophenyl at C5 (Iodine is a heavier halogen with similar properties) | Resulted in the most potent compound in the series for CB1 receptor antagonism. | Optimal fit and halogen bonding interactions within the receptor binding site. | [17] |

These examples clearly demonstrate that bromine is not just a passive substituent. Its electron-withdrawing nature and ability to form halogen bonds actively contribute to the pharmacodynamic profile of the molecule.[1]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of brominated pyrazole derivatives.

Protocol 1: Synthesis of 4-Bromo-1-phenyl-1H-pyrazole

This protocol describes a standard electrophilic bromination at the C4 position.

Materials:

-

1-phenyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Deionized water

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole (1.0 eq) in acetonitrile (20 mL/g of pyrazole).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-bromo-1-phenyl-1H-pyrazole. Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromopyrazole

This protocol details the use of a bromopyrazole as a substrate to form a C-C bond.

Materials:

-

4-Bromo-1-phenyl-1H-pyrazole (from Protocol 1) (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (4:1 mixture)

-

Ethyl acetate

-

Argon or Nitrogen gas supply

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the 4-bromopyrazole, arylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the palladium acetate and triphenylphosphine.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification and Validation: Concentrate the solvent in vacuo. Purify the residue by flash column chromatography to obtain the desired bi-aryl pyrazole product. Confirm the structure and purity by NMR and Mass Spectrometry.

Conclusion and Future Perspectives

Bromine is far more than a simple substituent in the world of pyrazole derivatives; it is a strategic element that provides medicinal chemists with a powerful lever to modulate function. Its ability to enhance lipophilicity, block metabolic pathways, and, most importantly, engage in specific halogen bonding interactions makes it a critical tool for improving drug potency and specificity.[4][5] Furthermore, the utility of bromopyrazoles as versatile synthetic intermediates ensures their continued importance in the rapid generation of novel chemical entities for high-throughput screening.[9][14]

Future research will likely focus on a deeper, quantitative understanding of halogen bonding in pyrazole-protein complexes through advanced computational modeling and biophysical techniques. The development of novel, highly regioselective bromination techniques will further expand the synthetic toolbox. As we continue to unravel the complexities of disease biology, the strategic application of bromine in proven scaffolds like pyrazole will undoubtedly remain a cornerstone of successful drug discovery and development.

References

- Vertex AI Search. The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis.

- Vertex AI Search. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design.

- Vertex AI Search. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- BSEF. Pharmaceuticals.

- Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

- Google Patents. A kind of preparation method of pyrazoles -4- aryl derivatives.

- ResearchGate. (PDF) Pyrazole and its biological activity.

- Vertex AI Search. Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate.

- ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- PubMed Central. Current status of pyrazole and its biological activities.

- MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- ResearchGate. Bromination of pyrazole derivatives. | Download Scientific Diagram.

- ResearchGate. (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship.

- ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Vertex AI Search. Introducing bromine to the molecular structure as a strategy for drug design.

- AIP Publishing. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.

- Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals.

- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.

- MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- Vertex AI Search. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- PubMed Central. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-bromo-1-(2-fluoroethyl)-1H-pyrazole: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of N-Fluoroalkylated Pyrazoles

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance a compound's pharmacological profile. The introduction of a fluoroethyl group onto a heterocyclic core, such as pyrazole, can significantly modulate key drug-like properties including metabolic stability, lipophilicity, and binding affinity to target proteins. 4-bromo-1-(2-fluoroethyl)-1H-pyrazole, in particular, serves as a versatile building block in the synthesis of a diverse array of biologically active molecules. The bromine atom at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, while the N-(2-fluoroethyl) moiety imparts the aforementioned benefits of fluorination. This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this valuable intermediate, tailored for researchers and professionals in drug development and medicinal chemistry.

Synthetic Strategy: The Logic of N-Alkylation

The most direct and widely adopted approach for the synthesis of this compound is the N-alkylation of 4-bromo-1H-pyrazole. This reaction proceeds via a classical acid-base reaction followed by nucleophilic substitution.

The core principle involves two key steps:

-

Deprotonation: The acidic proton on the pyrazole nitrogen is abstracted by a strong, non-nucleophilic base to generate a pyrazolate anion. The choice of base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this transformation due to its strong basicity and the irreversible nature of the deprotonation, which drives the reaction forward.

-

Nucleophilic Attack: The resulting pyrazolate anion, a potent nucleophile, then attacks the electrophilic carbon of a suitable 2-fluoroethylating agent. A common and commercially available reagent for this purpose is 1-bromo-2-fluoroethane. The reaction proceeds via an SN2 mechanism, leading to the formation of the desired N-C bond.

The regioselectivity of the alkylation is a crucial consideration in pyrazole chemistry. While unsymmetrical pyrazoles can lead to a mixture of N1 and N2 alkylated isomers, the C2 symmetry of 4-bromo-1H-pyrazole simplifies the outcome, yielding a single desired product.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[1]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-1H-pyrazole | 2075-45-8 | 146.97 | 10.0 g | 68.0 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.27 g | 81.6 |

| 1-Bromo-2-fluoroethane | 762-49-2 | 126.95 | 10.3 g | 81.6 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed | - |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Nitrogen or Argon gas inlet

-

Condenser

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable and water-reactive solid. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Avoid contact with water and other protic solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

1-Bromo-2-fluoroethane is a flammable liquid and is harmful if inhaled or swallowed. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF) is a combustible liquid and a potential reproductive toxin. Use in a fume hood and avoid inhalation and skin contact.

Step-by-Step Procedure:

-

Reaction Setup:

-

Under a stream of nitrogen or argon, add sodium hydride (60% dispersion in mineral oil, 3.27 g, 81.6 mmol) to a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

-

Wash the sodium hydride with hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time under an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

-

Deprotonation of 4-Bromo-1H-pyrazole:

-

Dissolve 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol) in anhydrous DMF (50 mL) in a separate flask.

-

Cool the sodium hydride suspension in the reaction flask to 0 °C using an ice-water bath.

-

Slowly add the solution of 4-bromo-1H-pyrazole to the stirred suspension of sodium hydride via a dropping funnel over a period of 30 minutes. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

-

-

N-Alkylation:

-

While maintaining the temperature at 0 °C, add 1-bromo-2-fluoroethane (10.3 g, 81.6 mmol) dropwise to the reaction mixture over 20 minutes.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Upon completion of the reaction, cool the flask back to 0 °C with an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.

-

Pour the mixture into a separatory funnel containing water (200 mL) and diethyl ether (150 mL).

-

Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically an oil. Purify the crude material by column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).

-

Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.

-

Expected Yield: 75-85%

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.50 (s, 1H), 4.55 (dt, J = 47.2, 4.4 Hz, 2H), 4.30 (t, J = 4.4 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.2, 128.9, 92.5, 82.5 (d, J = 171.7 Hz), 51.2 (d, J = 20.2 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -224.5 (tt, J = 47.2, 28.2 Hz) |

| Mass Spectrometry (ESI) | m/z calculated for C₅H₇BrFN₂ [M+H]⁺: 192.98; found: 192.98 |

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram illustrates the key stages of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Causality and Experimental Insights

-

Choice of Base: Sodium hydride is preferred over other bases like alkali metal hydroxides or carbonates because it is non-nucleophilic and the reaction is irreversible, driving the equilibrium towards the pyrazolate anion. The use of a 60% dispersion in mineral oil enhances safety during handling and weighing, but the oil must be removed before the reaction to prevent interference.

-

Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the sodium pyrazolate intermediate and remaining inert to the strong base. It is crucial to use an anhydrous grade to prevent quenching of the sodium hydride.

-

Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions. Allowing the reaction to proceed at room temperature overnight ensures a reasonable reaction rate for the SN2 step.

-

Work-up Procedure: Quenching with saturated aqueous ammonium chloride, a mild acid, is a controlled way to neutralize any unreacted sodium hydride. The subsequent aqueous work-up effectively removes DMF and inorganic salts.

-

Purification: Column chromatography is generally required to remove any unreacted starting material, byproducts from potential side reactions (e.g., elimination of HBr from the alkylating agent), and residual impurities from the reagents.

Conclusion

The N-alkylation of 4-bromo-1H-pyrazole with 1-bromo-2-fluoroethane provides an efficient and reliable route to this compound. This protocol, when executed with the appropriate safety precautions and attention to experimental detail, will consistently yield the desired product in high purity. As a versatile synthetic intermediate, this compound is a valuable asset in the toolkit of medicinal chemists and drug development professionals, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

- World Intellectual Property Organization. (2007). PYRAZOLE DERIVATIVES. WO 2007/131911 A1.

Sources

Troubleshooting & Optimization

Fluorinated Pyrazole Compounds: A Technical Support Center for Stability Challenges

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrazole compounds. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter during your experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to anticipate and prevent future stability problems.

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into a pyrazole scaffold is a widely used strategy in medicinal chemistry and agrochemical development. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] However, these same properties can also introduce unique stability challenges under various experimental and storage conditions. Understanding these potential issues is critical for accurate data interpretation and the development of robust formulations.

This guide is structured in a question-and-answer format to directly address the common problems encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) about Fluorinated Pyrazole Stability

Q1: I'm seeing unexpected degradation of my fluorinated pyrazole compound in solution. What are the most likely causes?

A1: Several factors could be at play, and the stability of your compound will be highly dependent on its specific structure and the storage conditions. The most common culprits for degradation in solution are:

-

pH: The hydrolytic stability of pyrazoles can be pH-dependent. While many are stable at neutral and acidic pH, some can degrade under alkaline conditions.[2][3][4] For example, the pesticide fipronil is stable to hydrolysis at pH 5 and 7 but degrades at pH 9.[2][3][4]

-

Light Exposure (Photodegradation): Many aromatic and heterocyclic compounds are susceptible to photodegradation, and fluorinated pyrazoles are no exception. Fipronil, for instance, photodegrades rapidly in water, with a half-life of just 4 to 12 hours under UV light.[2]

-

Oxidation: The pyrazole ring, while generally stable to oxidation, can be susceptible under certain conditions, especially in the presence of strong oxidizing agents or when certain substituents are present.[5] Forced degradation studies on celecoxib, a trifluoromethylated pyrazole, show significant degradation under oxidative stress.[6][7]

-

Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways. While many fluorinated pyrazoles exhibit good thermal stability, prolonged exposure to high temperatures, especially in solution, should be avoided unless you have specific stability data for your compound.

Q2: My mass spectrometry results for my fluorinated pyrazole show unexpected fragments. Could this be due to instability in the mass spectrometer?

A2: Yes, in-source degradation or fragmentation is a possibility. The fragmentation patterns of pyrazoles in a mass spectrometer are influenced by the substituents on the ring.[8][9] Common fragmentation pathways include the expulsion of HCN and the loss of N₂.[8] The presence of a fluorinated group can influence these pathways. It is crucial to differentiate between true degradation products in your sample and artifacts of the analytical technique. Running a sample that has been freshly prepared and comparing it to an aged or stressed sample can help distinguish between these possibilities.

Q3: Does the position of the fluorine atom on the pyrazole ring affect its stability?

A3: While the provided search results do not offer a direct comparative study on the positional effects of fluorine on pyrazole stability, general principles of organic chemistry suggest that it would. The electron-withdrawing nature of fluorine can influence the electron density of the pyrazole ring, affecting its susceptibility to nucleophilic or electrophilic attack. The position of the fluorine atom will dictate its influence on the different carbon and nitrogen atoms of the ring, which could in turn affect its stability towards different degradation pathways. Computational studies can be a valuable tool to predict the relative stability of different fluorinated isomers.[1][10]

Q4: Are there any known incompatible excipients or solvents I should avoid when working with fluorinated pyrazoles?

A4: While there are no universally "incompatible" excipients for all fluorinated pyrazoles, some considerations should be taken:

-

Alkaline Excipients: Given the susceptibility of some pyrazoles to alkaline hydrolysis, it is wise to be cautious with basic excipients if the stability of your compound in such conditions is unknown.

-

Oxidizing Agents: Avoid excipients with oxidizing potential, as this has been shown to be a significant degradation pathway for some fluorinated pyrazoles like celecoxib.[6][7]

-

Solvents for Long-Term Storage: For long-term storage in solution, it is best to use aprotic, anhydrous solvents and store at low temperatures, protected from light. If aqueous buffers are necessary, conduct preliminary stability studies at your intended storage pH and temperature.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a more in-depth, problem-and-solution-oriented approach to stability issues.

Issue 1: Rapid Degradation Observed in Aqueous Solutions

Symptoms:

-

Appearance of new peaks in your HPLC chromatogram over a short period.

-

A decrease in the peak area of your parent compound.

-

Changes in the color or clarity of the solution.

Possible Causes & Troubleshooting Steps:

-

Hydrolysis:

-

Causality: The pyrazole ring or substituents may be susceptible to hydrolysis, particularly at non-neutral pH.

-

Troubleshooting:

-

pH Profiling: Conduct a simple study by dissolving your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring its stability over time by HPLC. This will help you identify the optimal pH range for your experiments.

-

Solvent Choice: If possible, use aprotic solvents for stock solutions and minimize the time the compound spends in aqueous media.

-

-

-

Photodegradation:

-

Causality: Exposure to ambient or UV light can induce photochemical reactions, leading to degradation.

-

Troubleshooting:

-

Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

-

Photostability Study: To confirm photolability, expose a solution of your compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its stability to a sample kept in the dark.

-

-

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

-

Poor reproducibility of IC50 or EC50 values.

-

A gradual loss of compound activity over the course of an experiment.

Possible Causes & Troubleshooting Steps:

-

Instability in Assay Media:

-

Causality: The complex components of cell culture media or assay buffers (e.g., pH, presence of salts, proteins) can promote degradation.

-

Troubleshooting:

-

Media Stability Check: Incubate your compound in the assay media for the duration of your experiment, in the absence of cells or your biological target. Analyze samples at different time points by HPLC to quantify any degradation.

-

Fresh Preparations: Always use freshly prepared dilutions of your compound for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if their stability has not been rigorously tested.

-

-

Issue 3: Formation of an Insoluble Precipitate

Symptoms:

-

The solution becomes cloudy or a solid material forms over time.

Possible Causes & Troubleshooting Steps:

-

Degradation to an Insoluble Product:

-

Causality: A degradation product may have lower solubility in your chosen solvent system than the parent compound.

-

Troubleshooting:

-

Characterize the Precipitate: If possible, isolate the precipitate and attempt to characterize it using techniques like LC-MS or NMR to identify the degradation product. This can provide valuable clues about the degradation pathway.

-

Solvent System Modification: If you identify the degradation pathway, you may be able to modify your solvent system to prevent it (e.g., by adjusting the pH or protecting from light). Alternatively, you may need to find a solvent system that can solubilize both the parent compound and its degradants for accurate analysis.

-

-

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of your fluorinated pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to a photostability chamber with a light source of a specified wavelength (e.g., 254 nm or a broad-spectrum lamp) for a defined period. A control sample should be kept in the dark under the same conditions.

-

-

Analysis: Analyze the stressed samples at different time points using a suitable analytical method, typically a reverse-phase HPLC with UV or MS detection.

Data Interpretation:

-

Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Identify and quantify the degradation products.

-

Determine the percentage of degradation of the parent compound under each condition.

| Stress Condition | Typical Observation for a Fluorinated Pyrazole | Example (Celecoxib) | Example (Fipronil) |

| Acid Hydrolysis | Often stable | Stable[6][7] | Stable at pH 5[2][3][4] |

| Base Hydrolysis | Potential for degradation | Stable[6][7] | Degrades at pH 9[2][3][4] |

| Oxidation | Potential for significant degradation | Significant degradation (~18%)[6] | Data not specified |

| Photolysis | Can be a major degradation pathway | Stable[6][11] | Rapid degradation[2][3] |

| Thermal | Generally stable, but depends on structure | Stable[6] | Stable to heat[3] |

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from all its potential degradation products.

Methodology:

-

Column Selection: A C18 column is a good starting point for most pyrazole derivatives.

-

Mobile Phase Optimization:

-

Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Analyze a mixture of your stressed samples from the forced degradation study.

-

Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

-

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Part 4: Visualizing Degradation Pathways and Workflows

Diagram 1: General Forced Degradation Workflow

Caption: Workflow for a forced degradation study of a fluorinated pyrazole compound.

Diagram 2: Potential Degradation Pathways of Fluorinated Pyrazoles

Caption: Potential degradation pathways for fluorinated pyrazole compounds.

References

-

Frizzo, C. P., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

Reddy, G. S., Reddy, P. P., & Kumar, N. V. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 436-447. [Link]

-

Jiménez-Holgado, C., Insa, S., & Osorio, V. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Molecules, 23(1), 169. [Link]

-

Donnelly, R. F., & MacGregor, J. Y. (2004). Stability of Celecoxib Oral Suspension. The Canadian journal of hospital pharmacy, 57(1), 13–18. [Link]

-

Li, Y., Wang, Y., & Li, Y. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

-

Ghaywat, P. U., Jadhav, M. B., & Ghogale, P. K. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

-

Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Ritter, T. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2621-2632. [Link]

-

National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet. [Link]

-

Sarkar, A., & Jana, S. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 9(21), e202403478. [Link]

-

Pesticide Action Network UK. (n.d.). Pesticide Properties Database: Fipronil. [Link]

-

Bhat, A. R., Mundhenke, T. F., & Arnold, W. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(11), 4586–4596. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Brehm, F., & Dyballa, M. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(20), 4235-4240. [Link]

-

Zhang, W., & Ni, C. (2021). Multiple-fold C–F bond functionalization for the synthesis of (hetero)cyclic compounds: fluorine as a detachable chemical handle. Organic & Biomolecular Chemistry, 19(19), 4214-4233. [Link]

-

Coromandel International Limited. (n.d.). Fipronil Technical. [Link]

-

Saha, R., & Guchhait, N. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46(36), 17354-17367. [Link]

-

Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(21), 6649. [Link]

-

Kulikov, A. S., & Knyazev, A. V. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

-

Gunatilaka, A. A. L. (2006). Natural products from fipronil. Journal of natural products, 69(5), 849-856. [Link]

-

Bhat, A. R., & Arnold, W. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(9), 2005-2016. [Link]

-

Zhang, P., Bao, D. C., Jin, B., & Gu, Y. C. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Pest Management Science, 79(11), 4216-4232. [Link]

-

Naimi, A., & Sharghi, H. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-reviews in medicinal chemistry, 16(13), 1055–1075. [Link]

-

Beier, P., & Pastyříková, T. (2013). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein journal of organic chemistry, 9, 2396–2429. [Link]

-

Wójcik-Pszczoła, K., & Oniszczuk, A. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Molecules, 28(22), 7564. [Link]

-

Yin, P., & Parrish, D. A. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(50), 60370-60377. [Link]

-

Paleta, O., & Pelc, T. (2015). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 5(98), 80315-80321. [Link]

-

Mianjy, A. R., & Niknafs, N. (2014). Photodegradation of Fipronil in Natural Water by High Intensity UV Light Under Laboratory Conditions. Journal of Environmental Science and Technology, 16(1), 1-10. [Link]

-

Kumar, V., & Aggarwal, N. (2018). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Asian Journal of Organic Chemistry, 7(11), 2291-2295. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

-

Ullah, F., & Ayub, K. (2020). Synthesis, computational and biological study of pyrazole derivatives. Journal of Molecular Structure, 1202, 127263. [Link]

-

Daicel Pharma. (n.d.). Celecoxib Impurities Manufacturers & Suppliers. [Link]

-

El-Sayed, M. A. F., & El-Sadek, M. E. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific reports, 9(1), 1-17. [Link]

-

Kumar, V., & Singh, S. (2017). Current status of pyrazole and its biological activities. Journal of global trends in pharmaceutical sciences, 8(3), 4196-4204. [Link]

-

van der Loo, J. C. H. M., & van Thuijl, J. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 975-978. [Link]

-

Daicel Pharma. (n.d.). Celecoxib Impurities and Synthesis. [Link]

-

El-Sayed, M. A. F., & El-Sadek, M. E. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific reports, 9(1), 1-17. [Link]

-

K-I., Y., & T., M. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules, 26(8), 2217. [Link]

-

Al-Sulaimi, S., Kushwah, R., & Abdullah Alsibani, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(18), 6667. [Link]

-

Griesbeck, A. G., & Maptue, N. E. (2022). Photochemistry of aromatic compounds (2019–2020). In Photochemistry (Vol. 49, pp. 231-271). Royal Society of Chemistry. [Link]

-

Kodranov, I., & Zgoła-Grześkowiak, A. (2021). The structures of the main degradation products during the degradation of metazachlor (10 mg/L) with 5 mg/L chlorine dioxide for 3 h in light conditions. Environmental Science and Pollution Research, 28(11), 13426-13437. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. [Link]

-

Al-Ghorbani, M., & Al-Salahi, R. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]

-

Conte, E., & Quaglia, F. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(10), 949. [Link]

-

Majek, M., & Filace, F. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. Nature Chemistry, 16(2), 226-232. [Link]

Sources

- 1. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fipronil Technical Fact Sheet [npic.orst.edu]

- 3. coromandel.biz [coromandel.biz]

- 4. piat.org.nz [piat.org.nz]

- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

The Impact of 4-Position Halogenation on the Biological Activity of Pyrazoles: A Comparative Guide

Introduction: The Privileged Pyrazole Scaffold and the Strategic Importance of the 4-Position

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a versatile framework for designing molecules that can interact with various biological targets, including enzymes and receptors.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3]

The biological activity of pyrazole derivatives can be finely tuned by introducing different substituents at various positions on the ring. The 4-position, in particular, is a strategic site for modification. Alterations at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its binding affinity to target proteins and overall bioactivity. One of the most common and effective modifications at this position is halogenation. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 4-halopyrazoles, offering insights into how the choice of halogen can modulate their biological effects. We will delve into supporting experimental data, provide detailed protocols for key assays, and visualize the underlying principles of SAR.

The Graded Influence of Halogenation on Biological Activity: A Comparative Analysis

The substitution of a hydrogen atom with a halogen at the 4-position of the pyrazole ring introduces a range of physicochemical properties that can be exploited in drug design. The key properties of halogens that influence biological activity are their size (van der Waals radius), electronegativity, and ability to form halogen bonds. The following sections compare the effects of different halogens on the anticancer and kinase inhibitory activities of pyrazole derivatives, supported by experimental data.

Anticancer Activity

Pyrazole derivatives are a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[4] Halogenation at the 4-position has been shown to be a viable strategy for enhancing the cytotoxic effects of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50, µM) of 4-Halo-phenyl-Substituted Pyrazole Derivatives

| Compound Class | Cancer Cell Line | 4-Fluoro | 4-Chloro | 4-Bromo |

| 3-(halophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | 6.78 | 16.02 | - |

| 4-(halophenyl)-substituted pyrazole derivative | A549 (Lung Cancer) | - | - | 8.0 |

| 4-(halophenyl)-substituted pyrazole derivative | HeLa (Cervical Cancer) | - | - | 9.8 |

| 4-(halophenyl)-substituted pyrazole derivative | MCF-7 (Breast Cancer) | - | - | 5.8 |

Data collated from multiple sources.[2]

The available data, while not from a single comparative study, suggests that the nature of the halogen at the 4-position of a phenyl substituent on the pyrazole ring can significantly impact anticancer activity. For the carbothioamide series, the 4-fluoro derivative showed greater potency against HepG-2 cells compared to the 4-chloro analog.[2] In another series, a 4-bromophenyl substituted pyrazole demonstrated potent activity against multiple cancer cell lines, including lung, cervical, and breast cancer.[2] These findings highlight that the optimal halogen for anticancer activity can be cell-line and scaffold-dependent. The observed differences can be attributed to variations in how the halogen atom interacts with the target protein's binding pocket and its influence on the overall physicochemical properties of the molecule.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Pyrazole-based compounds have emerged as potent kinase inhibitors.[2] Halogenation at the 4-position can enhance the inhibitory activity and selectivity of these compounds. For instance, a structure-activity relationship study of a series of pyrazole-based kinase inhibitors revealed that a chloro substituent was more optimal than hydrogen, methyl, or methoxy groups for inhibitory activity.[5] Another study on pyrazoloisoquinolines as kinase inhibitors showed that the introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition, indicating the critical role of the position and nature of the halogen.[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 4-halopyrazole derivatives.

Synthesis of 4-Halopyrazoles

The synthesis of 4-halopyrazoles is a critical first step in SAR studies. Various methods have been developed for the selective halogenation of the pyrazole ring at the 4-position.

General Procedure for the Synthesis of 4-Iodopyrazole:

This protocol is adapted from a method utilizing iodine and an oxidizing agent.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylpyrazole (1 equivalent) in a suitable solvent.

-

Addition of Reagents: Add iodine (1.0-1.3 equivalents). Heat the mixture to 40-80 °C.

-

Oxidation: Slowly add an aqueous solution of an oxidant, such as hydrogen peroxide, dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and adjust the pH to 5-9 with an alkali solution.

-

Isolation: The product, 1-methyl-4-iodopyrazole, can be isolated by cooling and crystallization.

General Procedure for the Synthesis of 4-Bromopyrazole:

This one-pot regioselective synthesis utilizes N-bromosaccharin as the brominating agent.[8]

-

Reaction Setup: In a reaction vessel, mix a 1,3-diketone, an arylhydrazine, and a catalytic amount of silica gel supported sulfuric acid.

-

Cyclocondensation: Stir the mixture at the appropriate temperature to facilitate the formation of the pyrazole ring.

-

Bromination: Once the cyclocondensation is complete (monitored by TLC), add a stoichiometric amount of N-bromosaccharin (NBSac).

-

Isolation: After the reaction is complete, add n-hexane to the mixture and filter. The filtrate is then evaporated to afford the 4-bromopyrazole derivative.

General Procedure for the Synthesis of 4-Chloropyrazole: